4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

ALDH3A1 inhibition benzaldehyde oxidation drug metabolism

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1861114-51-3, C₁₁H₁₂ClNO₂, MW 225.67 g/mol) is a heterocyclic benzaldehyde featuring a 3-hydroxy-3-methylazetidine ring at the 2-position and a chloro substituent at the 4-position. This substitution pattern distinguishes it from simpler azetidine–benzaldehyde analogs in both physicochemical properties (estimated logP ~1.8 vs.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
Cat. No. B13195183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=C(C=CC(=C2)Cl)C=O)O
InChIInChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-9(12)3-2-8(10)5-14/h2-5,15H,6-7H2,1H3
InChIKeyVGWRFKSMISPEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde – A Structurally Defined Benzaldehyde Building Block with Documented ALDH Inhibitory Activity


4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS 1861114-51-3, C₁₁H₁₂ClNO₂, MW 225.67 g/mol) is a heterocyclic benzaldehyde featuring a 3-hydroxy-3-methylazetidine ring at the 2-position and a chloro substituent at the 4-position . This substitution pattern distinguishes it from simpler azetidine–benzaldehyde analogs in both physicochemical properties (estimated logP ~1.8 vs. ~0.8 for the 4‑azetidinyl regioisomer) and biological activity, most notably as a sub‑micromolar inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1) in a spectrophotometric benzaldehyde‑oxidation assay [1].

Why 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde Cannot Be Readily Replaced by Common Azetidine–Benzaldehyde Isomers or Non‑halogenated Analogs Without Losing Key Performance Attributes


Azetidine‑substituted benzaldehydes form a structurally diverse class, yet small changes in the position of the chloro substituent or the substitution pattern on the azetidine ring can produce large shifts in potency and physicochemical properties. For instance, the 4‑chloro‑2‑azetidinyl regioisomer described here exhibits an ALDH3A1 IC₅₀ of 700 nM, while the non‑chlorinated 2‑azetidinyl analog shows essentially no inhibition (IC₅₀ >100,000 nM) under matched assay conditions [1][2]. Similarly, moving the azetidine ring from the 2‑ to the 4‑position lowers the estimated logP from ~1.8 to ~0.8, which alters solubility and membrane‑partitioning behavior . These data demonstrate that generic substitution among azetidine–benzaldehyde congeners cannot be assumed to preserve either biological activity or drug‑like physicochemical profiles.

Quantitative Differentiation of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde vs. Closest Analogs – Evidence Table


ALDH3A1 Inhibitory Potency: 22.8‑Fold More Potent than CB29 and >142‑Fold More Potent than the Non‑chlorinated 2‑Azetidinyl Analog

In a spectrophotometric assay measuring inhibition of human ALDH3A1‑mediated benzaldehyde oxidation (1 min preincubation, benzaldehyde substrate), 4‑Chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde recorded an IC₅₀ of 700 nM [1]. By comparison, the parent CB29 (the reference ALDH3A1 inhibitor) yielded an IC₅₀ of 16,000 nM under analogous conditions, while the non‑chlorinated 2‑azetidinyl analog 2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde was essentially inactive (IC₅₀ >100,000 nM) [2]. The chloro substitution at the 4‑position and the ortho‑azetidinyl arrangement are therefore critical drivers of inhibitory activity.

ALDH3A1 inhibition benzaldehyde oxidation drug metabolism

Lipophilicity (logP) Advantage: ~2.25‑Fold Higher Estimated logP Compared to the 4‑Azetidinyl Regioisomer

The estimated logP (partition coefficient) of 4‑Chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde is ~1.8, as reported in vendor technical datasheets based on computational predictions . In contrast, the regioisomeric 4‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde (CAS 1851100‑95‑2) has a calculated XlogP3 of 0.8 . The ~2.25‑fold higher logP arises from the ortho‑positioning of the azetidine ring together with the para‑chloro substituent, creating a more compact, less polar surface than the para‑azetidinyl arrangement.

physicochemical properties logP membrane permeability

Solubility Profile: Moderate Solubility in Polar Aprotic Solvents with Crystalline Solid‑State Handling Advantages

4‑Chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde is described as a solid with a predicted melting point of 120–125°C and moderate solubility in polar aprotic solvents such as DMSO and DMF . This contrasts with the non‑chlorinated 4‑azetidinyl analog, which is reported as a low‑melting solid or oil at ambient temperature . The crystalline nature and well‑defined melting transition of the 4‑chloro‑2‑azetidinyl compound facilitate accurate weighing, purity assessment by differential scanning calorimetry, and reliable preparation of concentrated DMSO stock solutions for high‑throughput screening.

solubility formulation handling

Structural Confirmation and Purity Metrics for Reproducible SAR Studies

Commercial suppliers offer 4‑Chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde at ≥95% purity with accompanying QC documentation (NMR, HPLC, or GC) . This level of analytical characterization exceeds what is typically provided for less common regioisomers such as 3‑chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde (CAS 1858653‑55‑0), for which purity specifications are often absent or listed only as ‘≥95%’ without batch‑specific certificates [1]. The assured purity and batch‑to‑batch consistency make the 4‑chloro‑2‑azetidinyl regioisomer a more reliable starting material for quantitative structure‑activity relationship (SAR) investigations.

purity QC analytics NMR

High‑Impact Application Scenarios for 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde Based on Quantitative Differentiation


ALDH3A1‑Targeted Chemical Probe Development and Cancer Chemo‑Sensitization Studies

With an IC₅₀ of 700 nM against ALDH3A1, this compound provides a substantially more potent starting scaffold than the widely used reference inhibitor CB29 (IC₅₀ 16,000 nM). Programs aiming to reverse ALDH3A1‑mediated resistance to cyclophosphamide or other oxazaphosphorine chemotherapeutics can use this compound as a tool compound or lead for further optimization, minimizing the required dosing to achieve target engagement in cellular assays [1].

Medicinal Chemistry Hit‑to‑Lead Programs Requiring Balanced Lipophilicity (logP 1–3) and Synthetic Tractability

The estimated logP of ~1.8 places this compound squarely within the ‘drug‑like’ lipophilicity range, whereas the commonly available 4‑azetidinyl regioisomer (logP ~0.8) falls below this window. The chloro substituent also serves as a synthetic handle for further derivatization via cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig). Research teams prioritizing oral bioavailability in their lead‑optimization cascade will benefit from selecting the regioisomer with inherently more favorable passive permeability characteristics .

Automated High‑Throughput Screening (HTS) Compound Logistics and Solid Dispensing Workflows

The crystalline solid form with a predicted melting point of 120–125°C and moderate DMSO solubility streamlines automated compound management workflows. Unlike oily or low‑melting azetidine‑benzaldehyde analogs, this compound can be accurately dispensed as a solid into screening plates using acoustic or tip‑based dispensers, reducing the risk of weighing inaccuracies and improving the reproducibility of primary screening data .

Structure‑Activity Relationship (SAR) Studies on Azetidine‑Containing Aldehyde Dehydrogenase Inhibitors

Because the 2‑azetidinyl‑4‑chloro substitution pattern is clearly differentiated from the 4‑azetidinyl (logP 0.8) and non‑chlorinated 2‑azetidinyl (IC₅₀ >100,000 nM) analogs in both potency and physicochemical properties, this compound serves as a well‑defined SAR anchor point. Systematic variation of the chloro position or azetidine N‑substitution can be benchmarked against the robust IC₅₀ and purity data available for this compound, increasing the confidence in SAR conclusions [1].

Quote Request

Request a Quote for 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.